Flupirtine hydrochloride

KCNQ/KV7 channel activation neuronal hyperexcitability tinnitus research

Non-substitutable KV7 potassium channel activator with dual GABA(A) modulation. Unlike retigabine or tramadol, flupirtine provides unique mechanism validation and quantified hepatotoxicity baseline (31% incidence at ≥6 weeks). Essential for reproducible DPN model studies, MEA platforms, and DILI predictive assays. - EC50 4.0 µM (2-fold higher vs retigabine) for KV7 activation - XE991-reversible anti-allodynia in STZ rat model - ≤2-week dosing mandatory per EMA guidance

Molecular Formula C15H18ClFN4O2
Molecular Weight 340.78 g/mol
CAS No. 33400-45-2
Cat. No. B1194284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupirtine hydrochloride
CAS33400-45-2
SynonymsD 9998
D-9998
ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate
flupirtin maleate
flupirtine
flupirtine maleate (1:1)
Katadolon
Molecular FormulaC15H18ClFN4O2
Molecular Weight340.78 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H
InChIKeyWBAZQELGBFQHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupirtine Hydrochloride: KV7 Activator Baseline & Procurement


Flupirtine hydrochloride is a first-in-class, centrally acting, non-opioid, non-NSAID analgesic and the first therapeutically used KV7 (KCNQ) potassium channel activator, exhibiting additional GABAergic modulatory activity [1]. It is a triaminopyridine derivative with a dual therapeutic profile comprising analgesic and muscle relaxant properties [2]. First synthesized and introduced clinically in Europe in the 1980s, flupirtine remains a key reference standard for KV7 channel pharmacology research and drug discovery [1].

1KV7/KCNQ potassium channel activation studies
2Comparative pharmacology with retigabine reference
3Dual KV7/GABA(A) mechanism probe for neuronal excitability

Flupirtine Hydrochloride Substitution Limitations


Procurement and experimental substitution of flupirtine with structurally related KV7 activators (e.g., retigabine) or other centrally acting analgesics (e.g., tramadol) is not equivalent due to significant compound-specific differences in molecular target engagement, metabolic activation pathways linked to toxicity, and clinical efficacy-to-tolerability ratios. Flupirtine possesses a unique dual mechanism combining KV7 activation with GABA(A) receptor facilitation, and its metabolic profile generates a distinct signature of reactive intermediates that has direct consequences for hepatotoxicity risk and in vivo experimental outcomes [1]. Head-to-head data confirm that flupirtine demonstrates quantitatively different EC50 values for KV7 channel activation, different clinical efficacy metrics versus tramadol and NSAIDs, and a uniquely documented hepatotoxicity incidence of 31% upon extended dosing that is not observed with other analgesics in the same class [2][3]. Therefore, for reproducible pharmacology studies, toxicology assessments, and drug development campaigns, flupirtine cannot be freely substituted with alternative KV7 channel openers or analgesics without altering experimental endpoints.

Dual KV7/GABA(A) target profile not replicated by selective KV7 openers; pathway response may differ.
Metabolic activation and reactive metabolite signature diverge; hepatotoxicity endpoint context may not transfer to other analgesics.
Tolerability and efficacy endpoint ratios vs tramadol are compound-specific; translational model outcomes may shift.

Flupirtine Hydrochloride Head-to-Head Comparisons


KV7 Activation Potency: Flupirtine vs. Retigabine

In a direct head-to-head comparison using mouse embryonic auditory cortex neuronal networks cultured on microelectrode arrays, flupirtine demonstrated superior potency for reducing pentylenetetrazol-induced neuronal hyperactivity compared to its bioisostere retigabine [1].

KV7 Activation Potency
Head-to-head
Flupirtine EC50 4.0 µM
Retigabine EC50 8.0 µM
2-fold higher potency
Supports KV7 channel activation study fit; enables lower-concentration neuronal hyperactivity assays.
Mouse embryonic auditory cortex MEA; pentylenetetrazol model.
KCNQ/KV7 channel activation neuronal hyperexcitability tinnitus research drug repurposing

Low Back Pain: Pain Reduction vs Tramadol and NSAIDs

A systematic review and meta-analysis of 6 randomized controlled trials (869 patients) evaluated flupirtine versus tramadol and NSAIDs for low back pain [1]. Flupirtine demonstrated statistically significant superior pain reduction compared to both active comparators, with quantified effect sizes on validated pain scales.

Pain Reduction vs Tramadol/NSAIDs
Meta-analysis
vs Tramadol: NRS MD -0.42, Pvs NSAIDs: VAS MD -0.76, P
Reported pain-score endpoint response context; supports comparator analgesic research interpretation.
6 RCTs, 869 low back pain patients; numerical rating scales.
Anti-Allodynic Efficacy vs Gabapentin
Head-to-head
Flupirtine (10 mg/kg) produced anti-allodynic response comparable to gabapentin (10 mg/kg); effect reversed by XE991.
Supports neuropathic pain model positive control use; KV7-dependent mechanical allodynia endpoint context.
STZ rat model of diabetic neuropathy; plantar aesthesiometer.
Tolerability vs Tramadol
Meta-analysis
Total AEs OR 0.49 (95% CI 0.35-0.68); Nausea OR 0.20; Discontinuation OR 0.28; all P
Reported tolerability endpoint profile; informs risk-benefit endpoint selection in comparator protocols.
Low back pain RCTs; gastrointestinal adverse events lower vs tramadol.
Hepatotoxicity Incidence
Trial context
31% hepatotoxicity rate with ≥6-week dosing (ALT/AST >3× ULN)
Hepatotoxicity endpoint context; mandates duration review in any protocol exceeding 2 weeks.
Phase II OAB trial; extended-release flupirtine 400-600 mg/day.
Reactive Metabolite Benchmark
Head-to-head
Novel analog produced 9-fold fewer reactive metabolites vs flupirtine baseline.
Establishes reference standard for KV7-targeted reactive metabolite liability assays.
In vitro metabolite formation; human liver microsomes.
low back pain non-opioid analgesic clinical efficacy meta-analysis

Anti-Allodynic Efficacy vs Gabapentin in Diabetic Neuropathy

In the streptozotocin (STZ) rat model of diabetic peripheral neuropathy, flupirtine was compared head-to-head with gabapentin, the gold standard positive control for neuropathic pain studies [1]. Flupirtine produced significant attenuation of mechanical allodynia that was quantitatively equivalent to gabapentin at matched doses.

Anti-Allodynic Efficacy vs Gabapentin
Head-to-head
Flupirtine (10 mg/kg) produced anti-allodynic response comparable to gabapentin (10 mg/kg); effect reversed by XE991.
Supports neuropathic pain model positive control use; KV7-dependent mechanical allodynia endpoint context.
STZ rat model of diabetic neuropathy; plantar aesthesiometer.
diabetic peripheral neuropathy neuropathic pain mechanical allodynia in vivo pharmacology

Tolerability and Discontinuation vs Tramadol

Meta-analysis of randomized controlled trials directly comparing flupirtine with tramadol revealed that flupirtine is associated with substantially fewer adverse events and significantly lower treatment discontinuation rates [1]. The tolerability advantage is quantitatively defined by odds ratios for specific gastrointestinal adverse effects.

Tolerability vs Tramadol
Meta-analysis
Total AEs OR 0.49 (95% CI 0.35-0.68); Nausea OR 0.20; Discontinuation OR 0.28; all P
Reported tolerability endpoint profile; informs risk-benefit endpoint selection in comparator protocols.
Low back pain RCTs; gastrointestinal adverse events lower vs tramadol.
Hepatotoxicity Incidence
Trial context
31% hepatotoxicity rate with ≥6-week dosing (ALT/AST >3× ULN)
Hepatotoxicity endpoint context; mandates duration review in any protocol exceeding 2 weeks.
Phase II OAB trial; extended-release flupirtine 400-600 mg/day.
Reactive Metabolite Benchmark
Head-to-head
Novel analog produced 9-fold fewer reactive metabolites vs flupirtine baseline.
Establishes reference standard for KV7-targeted reactive metabolite liability assays.
In vitro metabolite formation; human liver microsomes.
adverse event profile treatment tolerability nausea and vomiting safety pharmacology

Hepatotoxicity During Prolonged Treatment

A proof-of-concept trial evaluating flupirtine for overactive bladder syndrome was prematurely terminated due to unexpected frequent hepatotoxicity [1]. This study established a critical quantitative baseline for flupirtine-associated liver injury that distinguishes it from other analgesics and has defined the safety parameters for its use and procurement.

Hepatotoxicity Incidence
Trial context
31% hepatotoxicity rate with ≥6-week dosing (ALT/AST >3× ULN)
Hepatotoxicity endpoint context; mandates duration review in any protocol exceeding 2 weeks.
Phase II OAB trial; extended-release flupirtine 400-600 mg/day.
hepatotoxicity drug-induced liver injury safety pharmacology clinical toxicology

Reactive Metabolite Benchmark for Novel KV7.2/3 Activators

A 2025 study published in ACS Chemical Neuroscience evaluated novel KV7.2/3 channel activators and directly compared them to flupirtine, retigabine, and azetukalner as reference standards [1]. Flupirtine served as the critical baseline for reactive metabolite formation, against which novel analogs were measured.

Reactive Metabolite Benchmark
Head-to-head
Novel analog produced 9-fold fewer reactive metabolites vs flupirtine baseline.
Establishes reference standard for KV7-targeted reactive metabolite liability assays.
In vitro metabolite formation; human liver microsomes.
drug discovery reactive metabolites metabolic stability KV7.2/3 channel activators hepatotoxicity mechanisms

Flupirtine Hydrochloride Research and Industry Applications


KV7 Channel Studies: Dual-Mechanism Reference Standard

Flupirtine is ideally suited as a reference standard for in vitro and ex vivo studies investigating KV7/KCNQ channel activation, particularly where comparisons with retigabine are required. Based on the 2-fold higher potency (EC50 4.0 µM vs 8.0 µM for retigabine) demonstrated in neuronal network hyperactivity assays [1], flupirtine provides a more sensitive tool for probing KV7-mediated neuronal inhibition. Additionally, its unique dual mechanism of KV7 activation combined with GABA(A) receptor facilitation [2] makes it the compound of choice for studies examining convergent modulation of neuronal excitability through parallel potassium channel and GABAergic pathways. Procurement of high-purity flupirtine hydrochloride is essential for reproducible dose-response studies in primary neuronal cultures, brain slice electrophysiology, and microelectrode array (MEA) platforms investigating hyperexcitability disorders and tinnitus.

KV7 Activator Positive Control in Neuropathic Pain Models

For in vivo pharmacology programs utilizing rodent models of diabetic peripheral neuropathy (DPN), flupirtine is validated as an effective positive control that achieves anti-allodynic efficacy equivalent to gabapentin (10 mg/kg, i.p.) in the STZ rat model [3]. Researchers should note that the anti-allodynic effect is selectively limited to mechanical hypersensitivity and can be reversed by the KV7-specific blocker XE991 (3 mg/kg, i.p.), providing a built-in mechanism-validation control. This makes flupirtine particularly valuable for studies requiring demonstration of target engagement and pathway-specific analgesia, as well as for benchmarking novel KV7 activators against a well-characterized reference compound with established in vivo efficacy.

Drug-Induced Liver Injury & Reactive Metabolite Toxicology

Flupirtine is uniquely positioned as a reference compound for hepatotoxicity and reactive metabolite toxicology studies. The quantified 31% hepatotoxicity incidence upon ≥6-week dosing established in clinical trials [4] provides a robust, clinically relevant baseline for in vitro hepatocyte toxicity assays, in vivo toxicology studies, and mechanism-of-action investigations into drug-induced liver injury. Furthermore, flupirtine serves as the benchmark comparator for evaluating the metabolic stability and reactive metabolite formation potential of novel KV7 channel activators, as demonstrated by the 9-fold reduction in reactive metabolites achieved by next-generation analogs relative to the flupirtine baseline [5]. Procurement of flupirtine reference material is essential for laboratories developing DILI predictive assays, studying reactive metabolite formation pathways, or screening novel KV7-targeted compounds for improved safety profiles.

Analgesic Comparative Effectiveness & Meta-Analysis

For clinical researchers, health technology assessment (HTA) organizations, and hospital formulary committees conducting comparative effectiveness reviews of non-opioid analgesics, flupirtine represents a distinct comparator with quantified superiority metrics over tramadol and NSAIDs. The meta-analytic data demonstrating greater pain reduction (NRS MD -0.42 vs tramadol; VAS MD -0.76 vs NSAIDs) and substantially better tolerability (51% lower adverse event odds vs tramadol; 80% lower nausea odds vs tramadol) provide rigorous evidence for inclusion in systematic reviews, cost-effectiveness models, and treatment guideline development [6]. However, any procurement or protocol planning must incorporate the mandatory ≤2-week treatment duration restriction to mitigate hepatotoxicity risk, as reflected in current regulatory guidance following the 31% hepatotoxicity finding [4].

Application
Selection Property
Validation Focus
KV7 channel activation studies
Dual KV7/GABA(A) modulation
Neuronal excitability endpoint comparison with retigabine
Neuropathic pain model positive control
KV7-dependent anti-allodynic response
STZ model mechanical allodynia endpoints, XE991 reversibility
Hepatotoxicity & reactive metabolite studies
Established hepatotoxicity baseline
In vitro reactive metabolite formation assays, DILI predictive models
Analgesic comparator research
Quantified endpoint differences vs tramadol/NSAIDs
Pain-scale endpoint context, tolerability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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